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Compound of Interest

Compound Name: 5-O-Acetyl Gemcitabine

Cat. No.: B13858172

Get Quote

Introduction & Scientific Context
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog used extensively in oncology.

[1][2] The 5-O-Acetyl derivative (5'-O-acetyl-2',2'-difluorodeoxycytidine) represents a

modification at the primary hydroxyl group of the sugar moiety.[1]

Identifying this specific congener requires distinguishing it from the parent drug and other

potential isomers (e.g., 3'-O-acetyl or N-acetyl derivatives).[1] This protocol leverages the

distinct lipophilicity shift introduced by the acetyl group and specific mass spectral

fragmentation pathways to achieve unambiguous identification.

Key Chemical Properties[3][4]
Compound: 5-O-Acetyl Gemcitabine[1]

Chemical Formula:

[1]

Exact Mass (Neutral): 305.0823 Da[1]
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Precursor Ion [M+H]+: 306.0902 m/z[1]

Polarity: Moderately polar (Less polar than Gemcitabine due to esterification of the 5'-OH).[1]

Experimental Workflow & Methodology
Sample Preparation Strategy
Critical Causality: The 5-O-acetyl ester bond is susceptible to enzymatic hydrolysis (by plasma

esterases) and chemical hydrolysis (at high pH).[1] Therefore, the protocol emphasizes low-

temperature processing and pH control to prevent ex vivo degradation back to Gemcitabine.[1]

Matrix: Plasma, Cell Culture Media, or API solution.[1]

Stabilization: Collect blood/media on ice. Immediately acidify with 0.5% Formic Acid (final

concentration) or use esterase inhibitors (e.g., NaF/Potassium Oxalate tubes) if analyzing

biological matrices.[1]

Extraction (Protein Precipitation):

Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Gemcitabine-

13C,15N2) to 100 µL of sample.

Vortex for 30 seconds.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer supernatant to a silanized glass vial (to minimize adsorption).[1]

LC-MS/MS Instrumentation & Parameters
Chromatographic Conditions
A Reverse-Phase (RP) method is selected over HILIC for this derivative.[1] While Gemcitabine

is highly polar and often requires HILIC, the acetylation increases retention on C18 phases,

allowing for a more robust focusing effect and separation from the solvent front.

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent (e.g., Waters

ACQUITY UPLC HSS T3).[1]
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Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.[1]

Column Temp: 40°C.

Injection Vol: 2-5 µL.

Time (min) % Mobile Phase B Event Logic

0.00 2 Start
Load highly polar

impurities

1.00 2 Hold
Divert salts/matrix to

waste

4.50 40 Linear Gradient

Elute Gemcitabine

(~2.5 min) then 5-O-

Acetyl (~3.8 min)

5.00 95 Wash
Remove hydrophobic

lipids

6.00 95 Hold Wash
Ensure carryover

removal

6.10 2 Re-equilibrate
Prepare for next

injection

8.00 2 Stop System ready

Mass Spectrometry Parameters (ESI+)
The method utilizes Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring

(MRM) mode.[1] The protonation occurs readily on the cytosine base nitrogen (N3).[1]

Source: Turbo Ion Spray (ESI)[1]

Ion Spray Voltage: 4500 V
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Source Temp: 500°C

Curtain Gas: 30 psi

Collision Gas: Medium

MRM Transitions:
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Analyte
Precursor
(m/z)

Product
(m/z)

DP (V) CE (eV) Role

Mechanis
tic
Explanati
on

5-O-Acetyl

Gem
306.1 112.1 60 25 Quantifier

Cleavage

of

glycosidic

bond;

detection

of

protonated

Cytosine

base.[1]

5-O-Acetyl

Gem
306.1 264.1 60 15 Qualifier

Loss of

Acetyl

group

(ketene

loss)

yielding

Gemcitabin

e ion.[1]

Gemcitabin

e
264.1 112.1 50 22 Reference

Monitor for

degradatio

n/parent

drug.[1]

IS (Gem-

13C,15N2)
267.1 115.1 50 22 Internal Std

Corrects

for matrix

effects.[1]

Mechanistic Fragmentation & Workflow
Visualization
The following diagram illustrates the fragmentation pathway utilized for detection and the

logical flow of the analytical method.
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MS/MS Fragmentation

Biological/API Sample
(Contains 5-O-Acetyl Gem)

Cold Acidic Extraction
(Prevents Hydrolysis)

Stabilization
LC Separation
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Ret Time: ~3.8 min

Inject ESI+ Ionization
[M+H]+ = 306.1

Elute Precursor Ion
(m/z 306.1)

Q1 Select

Product Ion 1
(m/z 112.1)

Cytosine Base

Glycosidic Cleavage
(Quantifier)

Product Ion 2
(m/z 264.1)

De-acetylated
Acetyl Loss
(Qualifier)

Click to download full resolution via product page

Caption: Analytical workflow and MS/MS fragmentation logic for 5-O-Acetyl Gemcitabine. The

primary transition targets the stable cytosine base.

Protocol Validation & Quality Control
To ensure Trustworthiness and self-validation of the system, the following criteria must be met:

Retention Time Specificity: 5-O-Acetyl Gemcitabine must elute after Gemcitabine (approx.

[1] 1.0 - 1.5 min delta on C18) due to the hydrophobicity of the acetyl group.[1] If they co-

elute, the gradient is too steep.[1]

Transition Ratio: The ratio of the Quantifier (112.1) to Qualifier (264.[1]1) peak areas should

be constant (±15%) across the calibration range.[1]

Stability Check: Inject a standard of 5-O-Acetyl Gemcitabine.[1] Monitor the m/z 264.1 ->

112.1 channel (Gemcitabine). If a peak appears at the Gemcitabine retention time, your

standard has degraded, or in-source fragmentation is too high (lower the Declustering

Potential).

Troubleshooting Guide
Low Sensitivity: Check the pH of the mobile phase. ESI+ efficiency for cytosine derivatives

drops significantly if pH > 4.[1]0. Ensure Formic Acid is fresh.[1]
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Peak Tailing: Indicates secondary interactions with residual silanols.[1] Use a column with

high carbon load or end-capping (e.g., HSS T3).[1]

Signal Instability: Acetyl migration can occur in protic solvents over long periods.[1] Keep

autosampler at 4°C and analyze within 12 hours of extraction.
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identification-and-quantification-of-5-o-acetyl-gemcitabine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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